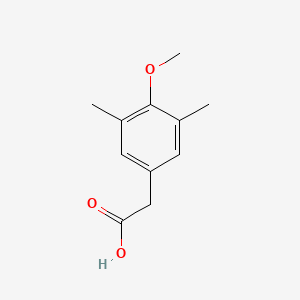![molecular formula C8H5NO3 B2820982 3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione CAS No. 112110-17-5](/img/structure/B2820982.png)
3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione
Descripción general
Descripción
3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione is an organic compound with the molecular formula C8H5NO3 and a molecular weight of 163.13 g/mol . It appears as a white to light yellow crystalline solid and is stable under normal conditions but should be kept away from strong oxidizing agents . This compound is an important intermediate in organic synthesis, often used to create biologically active compounds .
Métodos De Preparación
The synthesis of 3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions . The specific synthetic routes and reaction conditions require expertise in organic synthesis and access to specialized laboratory equipment . Industrial production methods are not widely documented, but they likely follow similar multi-step synthetic routes with optimizations for scale and efficiency .
Análisis De Reacciones Químicas
3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of biological pathways and interactions.
Industry: Used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence biological processes, making the compound valuable in research and potential therapeutic applications . The exact molecular targets and pathways depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione can be compared with similar compounds such as:
4-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione: Known for its use as a diuretic in medical applications.
Furo[3,4-b]pyrazine-5,7-dione: Another related compound with distinct chemical properties and applications. The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable intermediate in organic synthesis and research.
Propiedades
IUPAC Name |
3-methylfuro[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c1-4-2-5-6(9-3-4)8(11)12-7(5)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUFNYZWKFIYCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)OC2=O)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
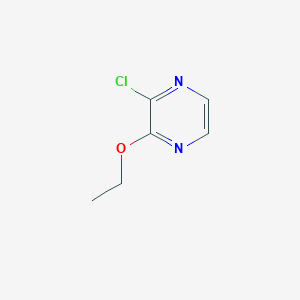
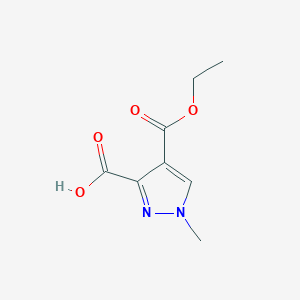
![1-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}-4-phenyl-1H-1,2,3-triazole](/img/structure/B2820902.png)
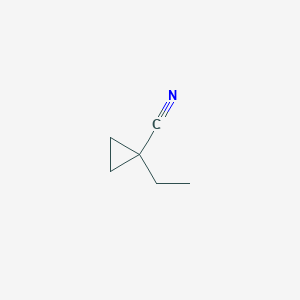
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2820905.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2820907.png)
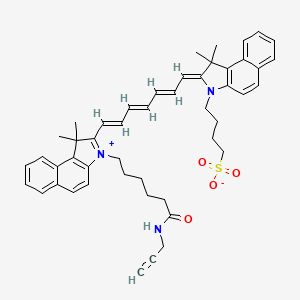

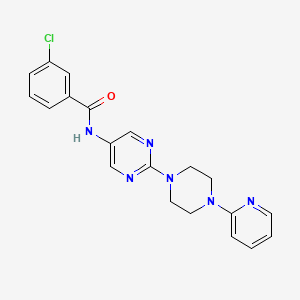

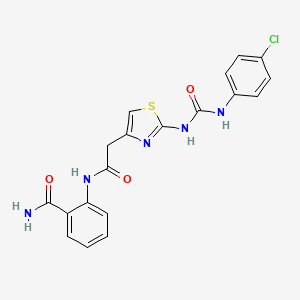
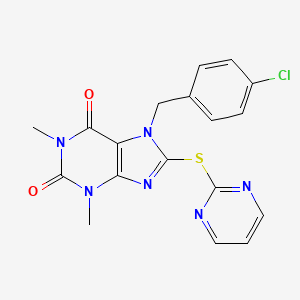
![methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2820921.png)
